![molecular formula C6H7BrN2 B146713 5-Amino-2-bromo-6-picoline CAS No. 126325-47-1](/img/structure/B146713.png)
5-Amino-2-bromo-6-picoline
Overview
Description
5-Amino-2-bromo-6-picoline is an organic compound with the molecular formula C6H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-bromo-6-picoline can be synthesized through several methods. One common method involves the bromination of 2-methylpyridin-3-amine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-6-picoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylpyridin-3-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the primary products.
Reduction Reactions: The main product is 2-methylpyridin-3-amine.
Scientific Research Applications
5-Amino-2-bromo-6-picoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-6-picoline depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The bromine atom can be replaced with other functional groups, allowing the compound to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxy-5-methylpyridine
- 2,4-Dibromo-5-methylpyridine
- 2-Bromo-5-methyl-3-nitropyridine
- 2-Bromo-5,6-dimethylnicotinonitrile
Uniqueness
5-Amino-2-bromo-6-picoline is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows for selective reactions and interactions that are not possible with other similar compounds. Its versatility in undergoing various chemical transformations makes it a valuable intermediate in organic synthesis .
Biological Activity
5-Amino-2-bromo-6-picoline is a brominated derivative of picoline that has garnered attention for its potential biological activities. This compound, characterized by the presence of an amino group and a bromine atom on the pyridine ring, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H7BrN2
- Molecular Weight : 189.04 g/mol
- Boiling Point : Approximately 284.4 °C
- Flash Point : 125.8 °C
These properties suggest that this compound can be stable under standard laboratory conditions, which is advantageous for its application in biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom acts as a good leaving group, facilitating nucleophilic substitutions, while the amino group can form hydrogen bonds with enzymes or receptors, modulating biological pathways.
Target Interactions
- Enzyme Inhibition : The compound has been studied for its potential to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Binding Affinity : Molecular docking studies indicate that this compound can effectively bind to targets such as DNA gyrase and MurD, crucial for bacterial survival.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Pseudomonas aeruginosa | 0.21 µM |
Escherichia coli | 0.21 µM |
Candida albicans | 0.83 µM |
These findings suggest that the compound exhibits significant antibacterial and antifungal activities, comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of this compound revealed:
- Cell Lines Tested : Human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3).
- Results : The compound showed lower toxicity towards BALB/c 3T3 cells compared to HaCat cells, indicating a selective toxicity profile that may be beneficial for therapeutic applications .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the efficacy of various derivatives, including this compound, against clinical strains of Gram-negative bacteria. The compound displayed potent activity with a notable MIC value against Pseudomonas aeruginosa and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Molecular Docking Analysis : Computational studies demonstrated that this compound forms stable interactions within the active sites of target enzymes through multiple hydrogen bonds and hydrophobic interactions, enhancing its inhibitory potential against bacterial growth .
Properties
IUPAC Name |
6-bromo-2-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQJSZELCWGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560031 | |
Record name | 6-Bromo-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126325-47-1 | |
Record name | 6-Bromo-2-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126325-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-bromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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